molecular formula C9H12ClNO B13038222 2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-OL

2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-OL

Cat. No.: B13038222
M. Wt: 185.65 g/mol
InChI Key: PQVPTZRWMCKUQH-UHFFFAOYSA-N
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Description

2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-OL is an organic compound with the molecular formula C9H12ClNO and a molecular weight of 185.65 g/mol It is characterized by the presence of an amino group, a hydroxyl group, and a chlorinated aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-OL typically involves the reaction of 2-chloro-3-methylbenzaldehyde with ammonia and a reducing agent. One common method is the reductive amination of the aldehyde using sodium borohydride (NaBH4) in the presence of ammonia . The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Methanol or ethanol

    Reaction Time: 2-4 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.

Major Products Formed

    Oxidation: Formation of 2-amino-2-(2-chloro-3-methylphenyl)acetone.

    Reduction: Formation of 2-amino-2-(2-chloro-3-methylphenyl)ethane.

    Substitution: Formation of derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-OL has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-OL involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the aromatic ring can engage in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(4-chloro-2-methylphenyl)ethan-1-OL
  • 2-Amino-2-(6-chloro-2-fluoro-3-methylphenyl)ethan-1-OL
  • 1-(2-amino-3-methylphenyl)ethan-1-ol

Uniqueness

2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-OL is unique due to its specific substitution pattern on the aromatic ring, which influences its chemical reactivity and biological activity. The presence of both an amino and hydroxyl group allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C9H12ClNO

Molecular Weight

185.65 g/mol

IUPAC Name

2-amino-2-(2-chloro-3-methylphenyl)ethanol

InChI

InChI=1S/C9H12ClNO/c1-6-3-2-4-7(9(6)10)8(11)5-12/h2-4,8,12H,5,11H2,1H3

InChI Key

PQVPTZRWMCKUQH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(CO)N)Cl

Origin of Product

United States

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